molecular formula C21H25F2NO6 B12200172 Diethyl 4-[4-(difluoromethoxy)-3-methoxyphenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Diethyl 4-[4-(difluoromethoxy)-3-methoxyphenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B12200172
M. Wt: 425.4 g/mol
InChI Key: RIAVLTKYWSVLSP-UHFFFAOYSA-N
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Description

Diethyl 4-[4-(difluoromethoxy)-3-methoxyphenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a chemical compound with the molecular formula C20H23F2NO5 and a molecular weight of 395.407 g/mol . This compound is part of the dihydropyridine class, which is known for its diverse applications in medicinal chemistry, particularly as calcium channel blockers.

Preparation Methods

The synthesis of diethyl 4-[4-(difluoromethoxy)-3-methoxyphenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt under acidic conditions . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol. Industrial production methods may involve optimization of these conditions to increase yield and purity.

Chemical Reactions Analysis

Diethyl 4-[4-(difluoromethoxy)-3-methoxyphenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Diethyl 4-[4-(difluoromethoxy)-3-methoxyphenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of diethyl 4-[4-(difluoromethoxy)-3-methoxyphenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with calcium channels. By binding to these channels, it inhibits the influx of calcium ions into cells, which can lead to vasodilation and reduced blood pressure. The molecular targets include L-type calcium channels, and the pathways involved are related to calcium signaling and vascular smooth muscle contraction .

Comparison with Similar Compounds

Diethyl 4-[4-(difluoromethoxy)-3-methoxyphenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate can be compared with other dihydropyridine derivatives such as:

  • Diethyl 4-(4-methoxy-3-methylphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
  • Diethyl 4-(3-hydroxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
  • Diethyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

These compounds share a similar core structure but differ in their substituents, which can lead to variations in their chemical properties and biological activities. The uniqueness of this compound lies in its specific substituents, which confer distinct chemical reactivity and potential therapeutic effects .

Biological Activity

Diethyl 4-[4-(difluoromethoxy)-3-methoxyphenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (CAS Number: 173589-33-8) is a compound belonging to the class of dihydropyridines, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the following molecular formula:

  • Molecular Formula : C21H25F2NO6
  • Molecular Weight : 395.40 g/mol

The compound features a dihydropyridine core substituted with a difluoromethoxy and methoxy group on the phenyl ring, which may influence its biological activity.

Antioxidant Activity

Research indicates that dihydropyridine derivatives exhibit significant antioxidant properties. The presence of electron-donating groups like methoxy enhances the radical scavenging ability of these compounds. Studies have shown that derivatives with similar structures can effectively neutralize free radicals, thereby protecting cells from oxidative stress .

Antidiabetic Activity

Recent studies have highlighted the potential of this compound as an inhibitor against yeast α-glucosidase. This enzyme plays a critical role in carbohydrate metabolism; thus, its inhibition can lead to reduced glucose absorption and lower blood sugar levels. Compounds in this class have demonstrated promising results in managing diabetes by delaying carbohydrate digestion and absorption .

Anticancer Activity

Dihydropyridine derivatives have been investigated for their anticancer properties. The mechanism often involves the modulation of calcium channels and interference with cellular signaling pathways associated with cancer cell proliferation. Some studies suggest that these compounds can induce apoptosis in cancer cells through various pathways .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Calcium Channel Blockade : Like other dihydropyridines, this compound may inhibit L-type calcium channels, leading to vasodilation and decreased blood pressure.
  • Enzyme Inhibition : The inhibition of α-glucosidase contributes to its antidiabetic effects.
  • Antioxidant Mechanism : Its ability to scavenge free radicals protects against oxidative damage.

Case Studies and Research Findings

A study conducted on various dihydropyridine derivatives revealed that those with electron-withdrawing groups exhibited enhanced biological activities compared to their counterparts . The structure-activity relationship (SAR) analysis indicated that modifications at specific positions significantly influenced their efficacy against target enzymes.

CompoundActivityMechanism
Diethyl 4-[4-(difluoromethoxy)-3-methoxyphenyl]-2,6-dimethyl-1,4-DHPAntidiabeticα-Glucosidase inhibition
Similar DHPsAntioxidantFree radical scavenging
Various DHPsAnticancerCalcium channel modulation

Properties

Molecular Formula

C21H25F2NO6

Molecular Weight

425.4 g/mol

IUPAC Name

diethyl 4-[4-(difluoromethoxy)-3-methoxyphenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C21H25F2NO6/c1-6-28-19(25)16-11(3)24-12(4)17(20(26)29-7-2)18(16)13-8-9-14(30-21(22)23)15(10-13)27-5/h8-10,18,21,24H,6-7H2,1-5H3

InChI Key

RIAVLTKYWSVLSP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC(=C(C=C2)OC(F)F)OC)C(=O)OCC)C)C

Origin of Product

United States

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